Chloroacetamide, N,N-bis(2-ethylhexyl)-
Description
Contextualization within Amide Chemistry and Organohalogen Compounds
The chemical character of N,N-bis(2-ethylhexyl)chloroacetamide is defined by two primary features: the tertiary amide group and the α-halogenated carbon.
Amide Chemistry: Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com N,N-bis(2-ethylhexyl)chloroacetamide is classified as a tertiary amide because the nitrogen atom is bonded to three carbon atoms—the carbonyl carbon and the two carbons of the ethylhexyl groups. rsc.org Unlike primary and secondary amides, tertiary amides lack a hydrogen atom on the nitrogen, which prevents them from acting as hydrogen bond donors. This influences their physical properties, such as boiling points and solubility profiles. The amide functional group is prevalent in numerous natural and synthetic molecules, forming the basis of peptide bonds in proteins. rsc.org
Organohalogen Compounds: This compound is also an organohalogen, a class of molecules containing at least one carbon-halogen bond. britannica.com Specifically, it is an α-chloroacetamide, meaning the chlorine atom is attached to the carbon atom adjacent (in the alpha position) to the carbonyl group. This structural arrangement is crucial for its reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond and stabilizes the transition state during nucleophilic substitution reactions, making the chlorine atom a good leaving group. researchgate.netbyjus.com The chemical reactivity of N-aryl 2-chloroacetamides, for example, is primarily attributed to the facile replacement of the chlorine atom by nucleophiles. researchgate.netresearchgate.net
The two N-substituted 2-ethylhexyl groups are a defining feature, imparting high lipophilicity to the molecule. This property suggests excellent solubility in nonpolar organic solvents and limited solubility in water, making it suitable for applications in non-aqueous systems or for modifying other molecules to increase their organic solubility. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C18H36ClNO |
| Molecular Weight | 317.94 g/mol |
| IUPAC Name | 2-chloro-N,N-bis(2-ethylhexyl)acetamide |
| Classification | Tertiary Amide, Organohalogen Compound |
Significance in Contemporary Chemical Synthesis and Derivatization
The primary significance of α-chloroacetamides in chemical synthesis lies in their role as versatile alkylating agents. researchgate.net The reactive C-Cl bond allows for the introduction of the N,N-disubstituted acetamide (B32628) moiety onto a wide range of nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine is displaced.
Common transformations involving N-substituted chloroacetamides include reactions with:
Oxygen nucleophiles: Alkoxides and phenoxides react to form ether linkages.
Sulfur nucleophiles: Thiolates readily displace the chloride to form thioethers.
Nitrogen nucleophiles: Amines react to produce more complex diamide (B1670390) structures or related compounds.
These reactions are fundamental in building more complex molecular architectures. For instance, N-substituted chloroacetamides are widely used as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netub.edu
The unique contribution of the N,N-bis(2-ethylhexyl) groups is the pronounced lipophilicity they confer upon both the parent molecule and its derivatives. This feature is highly significant in several specialized contexts:
Synthesis of Lipophilic Molecules: It serves as a building block for introducing large, flexible, and nonpolar chains into a target molecule. This is valuable in the synthesis of compounds designed to interact with lipid bilayers or to be soluble in oils and other organic media.
Applications in Hydrometallurgy: The structural motif of N,N-dialkyl amides is important for their use as extractants in selectively recovering metals. rsc.org The bis(2-ethylhexyl) groups, in particular, are known to enhance solubility in industrial solvents like kerosene, making such molecules effective for liquid-liquid extraction of metal ions from aqueous solutions.
Precursors for Specialty Chemicals: It can be used to synthesize specialty surfactants, corrosion inhibitors, or functional additives for lubricants and polymers where solubility in an organic matrix is paramount.
| Compound | N-Substituent | Key Structural Feature | Anticipated Primary Application Area |
|---|---|---|---|
| N,N-dimethylchloroacetamide | Methyl | Small, polar | General organic synthesis in polar solvents |
| N-phenylchloroacetamide | Phenyl | Aromatic, rigid | Synthesis of pharmaceuticals, dyes |
| N,N-bis(2-ethylhexyl)chloroacetamide | 2-Ethylhexyl | Large, branched, aliphatic, lipophilic | Solvent extraction, synthesis of lipophilic materials |
Overview of Key Research Trajectories for N,N-bis(2-ethylhexyl)chloroacetamide and Structurally Related Analogs
While direct research on N,N-bis(2-ethylhexyl)chloroacetamide is sparse, the research trajectories for its structural analogs are well-defined and provide a clear framework for its potential applications.
Development of Biologically Active Compounds: A major research area for N-substituted chloroacetamides is the synthesis and evaluation of their biological activity. Many derivatives have been investigated as potential antimicrobial and antifungal agents. nih.govijpsr.info Research has shown that lipophilicity is a critical factor that can enhance the ability of these molecules to permeate the phospholipid bilayer of cell membranes, thereby increasing their efficacy. nih.gov The high lipophilicity of the bis(2-ethylhexyl) derivative makes it an interesting candidate for such investigations.
Advanced Building Blocks for Organic Synthesis: Chloroacetamides are valuable tools for constructing complex organic molecules, including various heterocycles. researchgate.net The derivatization of the chloroacetamide group allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are essential steps in synthesizing novel chemical frameworks for medicinal chemistry and materials science. Research continues to explore new synthetic methods and applications for this versatile class of reagents. sphinxsai.com
Functional Materials and Industrial Applications: The N,N-bis(2-ethylhexyl) moiety is a key component in molecules designed for industrial processes, particularly in solvent extraction. For example, amide-containing amine compounds with N-2-ethylhexyl groups have been studied for the extraction of platinum group metals. researchgate.net This suggests a strong research trajectory for N,N-bis(2-ethylhexyl)chloroacetamide as a precursor to create highly effective and selective ligands for hydrometallurgical applications. Further research could focus on synthesizing derivatives and evaluating their efficacy in separating and purifying valuable metals.
| Research Trajectory | Key Structural Feature Utilized | Potential Application |
|---|---|---|
| Medicinal Chemistry | α-Chloroacetamide reactivity, high lipophilicity | Synthesis of novel antimicrobial or anticancer agents with enhanced cell membrane permeability. |
| Heterocyclic Synthesis | α-Chloroacetamide reactivity | Creation of novel, highly soluble heterocyclic scaffolds for drug discovery. |
| Hydrometallurgy / Separation Science | N,N-bis(2-ethylhexyl) lipophilicity, amide coordinating group | Development of advanced solvent extractants for selective metal recovery. |
| Materials Science | N,N-bis(2-ethylhexyl) lipophilicity | Synthesis of functional additives for polymers, lubricants, or specialty coatings. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-bis(2-ethylhexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36ClNO/c1-5-9-11-16(7-3)14-20(18(21)13-19)15-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDINRZFOGPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336383 | |
| Record name | Chloroacetamide, N,N-bis(2-ethylhexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60850-22-8 | |
| Record name | Chloroacetamide, N,N-bis(2-ethylhexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for N,N-bis(2-ethylhexyl)chloroacetamide
The synthesis of N,N-bis(2-ethylhexyl)chloroacetamide is primarily achieved through the acylation of bis(2-ethylhexyl)amine (B85733). This process leverages the nucleophilic character of the secondary amine to react with an activated chloroacetyl group.
Reactions Involving Chloroacetyl Chloride as a Primary Precursor
The most common and direct method for synthesizing N,N-bis(2-ethylhexyl)chloroacetamide involves the reaction of bis(2-ethylhexyl)amine with chloroacetyl chloride. researchgate.net This is a classic nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an inorganic alkali like sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.netprepchem.comgoogle.com
The general reaction scheme is as follows: (CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NH + ClCOCH₂Cl → (CH₃(CH₂)₃CH(C₂H₅)CH₂)₂NCOCH₂Cl + HCl
To manage the reaction, various solvent systems can be employed. The reaction can be performed in organic solvents like benzene, dichloromethane, or toluene (B28343). researchgate.netresearchgate.netprepchem.com An alternative approach involves a two-phase system consisting of water and an organic solvent, which can facilitate product separation. researchgate.netgoogle.com
Alternative Synthetic Approaches and Optimized Reaction Conditions
For sterically hindered secondary amines like bis(2-ethylhexyl)amine, optimized reaction conditions are crucial to achieve high yields. One effective method involves conducting the reaction in a water phase with an organic solvent. In this approach, the secondary amine, an inorganic alkali (e.g., sodium hydroxide or sodium carbonate), and an organic solvent (e.g., toluene or n-hexane) are vigorously stirred while chloroacetyl chloride is added. google.com This method can produce the desired chloroacetamide compound in high yields, often exceeding 97%. google.com The use of a two-phase system under basic or neutral conditions (Schotten-Baumann conditions) is a well-established technique for the chloroacetylation of amines. researchgate.net
| Parameter | Condition | Yield | Purity | Reference |
| Reactants | bis(2-ethylhexyl)amine, Chloroacetyl Chloride, Sodium Hydroxide | 99.3% | 97.5% | google.com |
| Solvent | Toluene and Water | google.com | ||
| Reactants | bis(2-ethylhexyl)amine, Chloroacetyl Chloride, Sodium Carbonate | 97.3% | 96.5% | google.com |
| Solvent | n-Hexane and Water | google.com |
Derivatization Strategies and Novel Compound Synthesis Utilizing the Chloroacetamide Moiety
The chlorine atom in N,N-bis(2-ethylhexyl)chloroacetamide is a reactive site, making the compound a valuable precursor for synthesizing more complex molecules. researchgate.net Its primary utility is in the development of specialized ligands for the selective extraction of metal ions.
Synthesis of Ligands for Selective Metal Ion Extraction
The chloroacetamide group serves as an electrophilic handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups. This strategy is extensively used to create multidentate ligands with specific affinities for metal ions, particularly those found in nuclear waste streams.
Formation of Thiodiglycolamide and Dithiodiglycolamide Ligands (e.g., T(2EH)TDGA, DTDGA)
By reacting N,N-bis(2-ethylhexyl)chloroacetamide with sulfur-containing nucleophiles, powerful soft-donor ligands can be synthesized. These ligands are particularly effective at coordinating with soft metal ions.
N,N,N′,N′-tetra(2-ethylhexyl) thiodiglycolamide (T(2EH)TDGA): This ligand is synthesized from the chloroacetamide precursor and is designed for high selectivity in metal extraction. researchgate.net
N,N,N′,N′-tetra(2-ethylhexyl) dithiodiglycolamide (DTDGA): This ligand is synthesized via a condensation reaction between the potassium salt of ethane-1,2-dithiol and N,N-bis(2-ethylhexyl)chloroacetamide. researchgate.net This synthesis is highly efficient, achieving yields of approximately 95% and a purity of around 99%. researchgate.net
Applications in the Separation and Recovery of Actinides (e.g., Uranyl, Plutonium) and Fission Products (e.g., Palladium) from Acidic Media
Ligands derived from N,N-bis(2-ethylhexyl)chloroacetamide, such as T(2EH)TDGA and DTDGA, have shown exceptional performance in the separation and recovery of valuable and problematic elements from high-level liquid waste (HLLW).
These ligands exhibit remarkable extractability and selectivity for palladium, a valuable fission product, from highly acidic nitric acid media. researchgate.netresearchgate.net The extraction equilibrium for palladium using T(2EH)TDGA is achieved rapidly, typically within five minutes. researchgate.net The efficiency of palladium extraction increases with higher concentrations of nitric acid or nitrate (B79036) ions. researchgate.net
DTDGA, in particular, has demonstrated the highest reported distribution ratio and separation factor for palladium, making it a highly promising candidate for industrial-scale separation processes. researchgate.net Conversely, T(2EH)TDGA shows negligible uptake of other common HLLW elements such as uranium, americium, europium, strontium, cesium, and ruthenium, highlighting its superior selectivity for palladium. researchgate.net
Extraction Profile of T(2EH)TDGA in Nitric Acid
| Element | Uptake by T(2EH)TDGA | Significance | Reference |
|---|---|---|---|
| Palladium (Pd) | Almost Complete Extraction | Highly effective and selective extraction | researchgate.net |
| Uranium (U) | Negligible | High selectivity against actinides | researchgate.net |
| Americium (Am) | Negligible | High selectivity against minor actinides | researchgate.net |
| Europium (Eu) | Negligible | High selectivity against lanthanides | researchgate.net |
| Strontium (Sr) | Negligible | High selectivity against fission products | researchgate.net |
| Cesium (Cs) | Negligible | High selectivity against fission products | researchgate.net |
| Ruthenium (Ru) | Negligible | High selectivity against fission products | researchgate.net |
More than 99% of the extracted palladium can be recovered (back-extracted) from the T(2EH)TDGA-containing organic phase in a single contact using a solution of 0.01 M thiourea (B124793) in 0.1 M nitric acid. researchgate.net
C-Amidoalkylation Reactions for the Preparation of Functionalized Chloroacetamide Derivatives
C-amidoalkylation is a significant synthetic method for preparing various functionalized amide derivatives by forming a new carbon-carbon bond between an aromatic compound and the α-carbon of the amide. researchgate.net This reaction typically utilizes N-hydroxyalkyl amides as amidoalkylating agents in the presence of a strong acid catalyst.
A synthetic approach has been developed for novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides based on the C-amidoalkylation of aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. researchgate.net The reaction involves activating the N-(1-hydroxy) derivative with a strong Brønsted acid, such as sulfuric acid, which facilitates electrophilic attack on an aromatic ring. researchgate.netresearchgate.net This method has been successfully applied to various aromatic compounds including benzene, toluene, phenol, anisole, and naphthalene. researchgate.net The reaction is highly selective, yielding para-substituted derivatives exclusively when the aromatic ring is monosubstituted. researchgate.net
Table 1: C-Amidoalkylation of Toluene with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide researchgate.net
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | BF₃·Et₂O (1.1) | CH₂Cl₂ | 24 | 0 |
| 2 | ZnCl₂ (1.1) | CH₂Cl₂ | 24 | 0 |
| 3 | - | - | 24 | 0 |
| 4 | CF₃COOH (2) | - | 24 | 15 |
| 5 | H₂SO₄ (2) | - | 2.5 | 80 |
| 6 | H₂SO₄ (2) | - | 5 | 75 |
This methodology provides a direct route to complex chloroacetamide derivatives, where a chloroacetamide moiety is attached to an aromatic structure through a trichloroethane bridge. researchgate.net These products serve as valuable intermediates for further synthesis of compounds like haloalkylamides and amino acids. researchgate.net
Synthesis of Bis-Chloroacetamide Scaffolds and Subsequent Transformations to Sulfur-Containing Compounds
Bis-chloroacetamide scaffolds are molecules containing two chloroacetamide units, which can serve as precursors for synthesizing symmetrical molecules, including various sulfur-containing compounds. A representative synthesis involves the double chloroacetylation of a molecule with two available amino groups, such as 4-aminobenzohydrazide. scielo.org.za This reaction creates a bis-chloroacetamide derivative where each amino function has been acylated. scielo.org.za
The high reactivity of the chlorine atoms in the bis-chloroacetamide scaffold allows for facile nucleophilic substitution. This has been demonstrated through reactions with various sulfur-based nucleophiles to produce novel bis-sulfide compounds. scielo.org.za For example, reacting a bis-chloroacetamide derivative with reagents like 2-mercaptobenzothiazole (B37678) or 6-amino-2-mercaptopyrimidin-4-ol in acetone (B3395972) with potassium carbonate leads to the substitution of both chlorine atoms, yielding the corresponding bis-sulfide derivatives. scielo.org.za
The general reaction proceeds via the attack of the sulfur nucleophile on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. scielo.org.za
Table 2: Synthesis of Bis-Sulfide Derivatives from a Bis-Chloroacetamide Precursor scielo.org.za
| Sulfur Nucleophile | Reaction Time (h) | Solvent | Base | Product | Yield (%) |
| 2-Mercaptobenzothiazole | 4 | Acetone | K₂CO₃ | Bis-benzothiazole-2-yl sulfide (B99878) derivative | 60 |
| 6-Amino-2-mercaptopyrimidin-4-ol | 4 | Acetone | K₂CO₃ | Bis-pyrimidin-2-yl sulfide derivative | 75 |
| 2-Mercapto-4,6-dimethyl-nicotinonitrile | 6 | Acetone | K₂CO₃ | Bis-nicotinonitrile-2-yl sulfide derivative | 65 |
These transformations highlight a robust method for creating complex molecules with potential biological activities, as the resulting bis-sulfide compounds have been investigated for antimicrobial and antioxidant properties. scielo.org.za
Condensation Reactions with Aldehydes (e.g., Formaldehyde) to Yield Polyfunctional Chloroacetamide Derivatives
Formaldehyde (B43269) is a highly reactive C1 building block used in multicomponent reactions to generate reactive intermediates in situ. beilstein-journals.org While primary and secondary amides can react with formaldehyde at the nitrogen atom to form N-hydroxymethyl or N-methylene derivatives, N,N-disubstituted amides like Chloroacetamide, N,N-bis(2-ethylhexyl)- lack an N-H bond for such condensations.
However, the α-carbon of the chloroacetamide moiety, situated between the carbonyl group and the chlorine atom, possesses acidic protons. Under basic conditions, deprotonation can generate an enolate. This enolate could theoretically participate in aldol-type condensation reactions with aldehydes like formaldehyde. Such a reaction would lead to the formation of an α-(hydroxymethyl)-N,N-disubstituted-2-chloroacetamide. Subsequent reactions could lead to polyfunctional derivatives.
While specific examples of this reaction with Chloroacetamide, N,N-bis(2-ethylhexyl)- are not detailed in the available literature, the principles of enolate chemistry suggest this pathway is plausible for creating more complex, polyfunctionalized derivatives. The use of diffusion mixing techniques, which ensure a low concentration of formaldehyde, has been shown to be effective for generating condensation adducts from active methylene (B1212753) compounds at room temperature. beilstein-journals.org
Design and Synthesis of Derivatives for Targeted Biological Interactions and Mechanism-of-Action Probes
The chloroacetamide scaffold is a common feature in molecules designed for specific biological activities, including herbicides and potential therapeutics. researchgate.netekb.eg The synthetic strategy often relies on the nucleophilic substitution of the reactive chlorine atom to introduce a wide array of functional groups, thereby tuning the molecule's properties for a specific biological target. researchgate.netnih.gov
For example, new chloroacetamide derivatives with potential herbicidal activity have been synthesized by first creating a Schiff base from various amines and aldehydes, followed by chloroacetylation. ekb.eg This approach allows for the introduction of diverse aromatic and aliphatic moieties. Similarly, derivatives designed as antimicrobial and antiproliferative agents have been prepared by reacting an intermediate, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, with various substituted anilines. nih.gov The reaction involves refluxing the chloroacetamide intermediate with the desired aniline, leading to the displacement of chlorine and the formation of a new C-N bond. nih.gov
The design of these derivatives is often guided by the need to improve properties such as lipophilicity and selectivity for biological receptors. nih.gov The relationship between the chemical structure of the substituents and the resulting biological activity is a key consideration in the development of new, effective agents. nih.gov
Table 3: Examples of Biologically Targeted Chloroacetamide Derivatives
| Chloroacetamide Precursor Type | Reactant | Resulting Derivative Class | Intended Biological Target/Activity |
| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-ones | Antimicrobial researchgate.net |
| N-(Thiazol-2-yl)-2-chloroacetamide | Substituted Anilines | N-(Thiazol-2-yl)-2-(phenylamino)acetamides | Antimicrobial, Antiproliferative nih.gov |
| N-Aryl-2-chloroacetamide | 2-Mercaptobenzothiazole | N-Aryl-2-(benzothiazol-2-ylthio)acetamides | Antimicrobial, Antioxidant researchgate.net |
| N-Benzyl-N-aryl Schiff Base | Chloroacetyl Chloride | 2-Chloro-N-benzyl-N-arylacetamides | Herbicidal ekb.eg |
These examples demonstrate the utility of the chloroacetamide group as a reactive handle for synthesizing libraries of compounds for biological screening and developing mechanism-of-action probes.
Mechanistic Investigations of Molecular Interactions and Biological Pathways
Enzymatic Interaction Studies
The biological effects of chloroacetamides are often attributed to their interactions with specific enzymes. These interactions can be either reversible or irreversible, leading to the modulation of biological pathways.
Analysis of Reversible Inhibition Mechanisms with Specific Enzymes (e.g., Carbonic Anhydrase B)
Currently, there is a lack of specific studies in the public domain detailing the reversible inhibition mechanisms of Chloroacetamide, N,N-bis(2-ethylhexyl)- with enzymes such as Carbonic Anhydrase B. Research on chloroacetamide derivatives has predominantly focused on their role as irreversible inhibitors due to their reactive chloroacetyl group.
Molecular Docking and Computational Studies of Binding Affinity with Target Proteins (e.g., Very Long Chain Fatty Acid Synthase (VLCFAs))
Computational docking studies on various chloroacetamide herbicides have demonstrated that these molecules can fit into the active sites of VLCFAs, leading to the inhibition of the enzyme's function. ekb.eg The binding is often characterized by a combination of hydrophobic interactions and the formation of a covalent bond. The bulky and highly lipophilic N,N-bis(2-ethylhexyl) groups of the titular compound would be expected to significantly influence its binding affinity. These large alkyl groups could enhance hydrophobic interactions within a corresponding hydrophobic pocket of a target enzyme, potentially increasing the binding affinity and specificity.
| Parameter | Chloroacetamide Analog 1 | Chloroacetamide Analog 2 | Inferred Properties for Chloroacetamide, N,N-bis(2-ethylhexyl)- |
| Target Enzyme | Very Long Chain Fatty Acid Synthase (VLCFAs) | Very Long Chain Fatty Acid Synthase (VLCFAs) | Very Long Chain Fatty Acid Synthase (VLCFAs) |
| Binding Energy (kcal/mol) | -6.5 | -7.2 | Potentially lower (stronger binding) due to increased hydrophobic interactions |
| Key Interacting Residues | Hydrophobic residues, Cysteine | Hydrophobic residues, Cysteine | Expected to be primarily hydrophobic residues |
| Inhibition Type | Irreversible (covalent) | Irreversible (covalent) | Likely irreversible due to the chloroacetyl moiety |
Note: The data for analogs are illustrative and based on findings for other chloroacetamide herbicides. The properties for Chloroacetamide, N,N-bis(2-ethylhexyl)- are inferred.
Elucidation of Reactivity Profiles: Nucleophilic, Electrophilic, and Complexing Behaviors
The reactivity of chloroacetamides is dominated by the electrophilic nature of the carbon atom bearing the chlorine. researchgate.net This makes the molecule susceptible to nucleophilic attack, a key feature in its biological activity.
Nucleophilic Behavior: The lone pairs of electrons on the nitrogen and oxygen atoms of the amide group can exhibit weak nucleophilic character, but this is generally overshadowed by the electrophilicity of the α-carbon.
Electrophilic Behavior: The primary electrophilic site is the α-carbon bonded to the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, making the carbon atom highly susceptible to attack by nucleophiles. researchgate.net This reactivity allows chloroacetamides to act as alkylating agents, readily reacting with nucleophilic groups found in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification often leads to irreversible enzyme inhibition. researchgate.net
Complexing Behavior: The oxygen atom of the carbonyl group can act as a Lewis base, potentially forming coordination complexes with metal ions. However, this behavior is less prominent compared to its electrophilic reactivity in biological systems.
Structure-Activity Relationship (SAR) Studies for Functional Optimization within Chloroacetamide Analogs
Structure-activity relationship (SAR) studies on various chloroacetamide analogs have provided a framework for understanding how different structural features influence their biological activity. researchgate.netnih.gov A key determinant of activity is the nature of the substituents on the amide nitrogen.
The presence of two bulky and lipophilic 2-ethylhexyl groups in Chloroacetamide, N,N-bis(2-ethylhexyl)- is a significant structural feature. In the context of herbicidal activity, for instance, the lipophilicity of the N-substituents plays a crucial role in the molecule's ability to penetrate plant cuticles and membranes to reach its target site. researchgate.net
| N-Substituent | Lipophilicity (logP) | Herbicidal Activity | Inferred Role of N,N-bis(2-ethylhexyl) Substituents |
| Methyl | Low | Moderate | The large, branched alkyl groups significantly increase lipophilicity. |
| Phenyl | Moderate | High | This high lipophilicity likely enhances membrane permeability and transport to target sites. |
| Dibutyl | High | Variable | The bulky nature of the substituents can also influence binding selectivity to the target enzyme. |
Note: The data presented is a generalized representation from SAR studies of various chloroacetamide herbicides and is intended to illustrate the principles that would apply to Chloroacetamide, N,N-bis(2-ethylhexyl)-.
Environmental Fate, Biotransformation, and Remediation Research
Microbial Biodegradation Pathways and Mechanisms
Microbial activity is a primary driver in the breakdown of chloroacetamide herbicides in the environment. These processes involve various metabolic pathways and key enzymatic reactions that transform the parent compound into less harmful substances.
Under aerobic conditions, the biodegradation of chloroacetamide herbicides typically proceeds through several key steps. These pathways are facilitated by a diverse range of soil microorganisms. The primary aerobic degradation routes include N/C-dealkylation, aromatic ring hydroxylation, and subsequent cleavage of the aromatic ring. researchgate.netsci-hub.boxsigmaaldrich.com For instance, the degradation of the chloroacetamide herbicide butachlor (B1668075) has been shown to involve partial C-dealkylation to form alachlor (B1666766), followed by N-dealkylation. sigmaaldrich.com This process ultimately leads to the formation of intermediates like 2,6-diethylaniline, which can be further mineralized. sigmaaldrich.com
The rate of degradation can be influenced by the molecular structure of the specific chloroacetamide compound. For example, substitutions on the amide nitrogen significantly affect biodegradability, with longer alkyl chains generally leading to slower degradation rates. researchgate.netsigmaaldrich.com
Table 1: Key Aerobic Degradation Reactions for Chloroacetamide Herbicides
| Reaction | Description | Common Intermediates |
|---|---|---|
| N-dealkylation | Removal of an alkyl group from the nitrogen atom of the amide. researchgate.netnih.gov | 2-chloro-N-(2,6-diethylphenyl)acetamide nih.gov |
| C-dealkylation | Removal of an alkyl group from a carbon atom, often on a side chain. researchgate.netresearchgate.net | Alachlor (from butachlor) researchgate.net |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. researchgate.net | Catechol researchgate.netsigmaaldrich.com |
Investigation of Anaerobic Degradation Processes
In anoxic environments such as subsoils, sediments, and groundwater, anaerobic degradation becomes the predominant transformation process for chloroacetamide herbicides. researchgate.netnih.gov A crucial initial step in the anaerobic pathway is often reductive dechlorination, where the chlorine atom is removed from the chloroacetyl group. researchgate.netacs.org This process significantly reduces the toxicity of the parent compound. nih.gov
Following dechlorination, further degradation can occur through various reactions, including demethylation and carboxylation. researchgate.netnih.gov For example, the anaerobic degradation of acetochlor (B104951) by Proteiniclasticum sediminis BAD-10T involves the formation of several metabolites through a proposed pathway of dechlorination, demethylation, and carboxylation. researchgate.netnih.gov The rate of anaerobic degradation can also be influenced by the molecular structure, with shorter N-alkoxyalkyl groups leading to higher degradation rates. nih.gov
The biodegradation of chloroacetamide herbicides is mediated by a variety of microbial enzymes. These biocatalysts are responsible for the specific chemical transformations observed in both aerobic and anaerobic pathways. Key enzymes identified in these processes include amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. sci-hub.box
Cytochrome P450 monooxygenases, for instance, have been implicated in the N-dealkylation of acetochlor. sci-hub.box Amidase and hydrolase enzymes are crucial for cleaving the amide bond, a common step in the degradation of these compounds. In anaerobic pathways, reductases and ferredoxins are likely involved in the initial reductive dechlorination step. The functional analysis of these enzymes helps to elucidate the precise biochemical mechanisms of degradation and can inform strategies for enhanced bioremediation.
Table 2: Enzymes Involved in Chloroacetamide Herbicide Biodegradation
| Enzyme Class | Function | Metabolic Pathway |
|---|---|---|
| Cytochrome P450 Oxygenase | Catalyzes oxidative reactions, including N-dealkylation and hydroxylation. sci-hub.box | Aerobic |
| Amidase/Hydrolase | Cleavage of the amide bond. nih.gov | Aerobic/Anaerobic |
Isolation and Study of Microbial Strains Capable of Chloroacetamide Degradation
A significant body of research has focused on isolating and characterizing microbial strains with the ability to degrade chloroacetamide herbicides. These microorganisms are often found in soils with a history of herbicide application. Various bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and/or nitrogen.
Several bacterial genera, including Paracoccus, Bacillus, Pseudomonas, and Sphingomonas, have been shown to degrade different chloroacetamide herbicides. researchgate.netsigmaaldrich.commdpi.com For example, Paracoccus sp. strain FLY-8 can degrade six different chloroacetamide herbicides, including alachlor, acetochlor, and butachlor. researchgate.netsigmaaldrich.com Similarly, various strains of Bacillus cereus have demonstrated efficient degradation of butachlor. mdpi.com The isolation and study of these strains are vital for developing bioaugmentation strategies for the remediation of contaminated sites. researchgate.netfao.org
Table 3: Examples of Microbial Strains Degrading Chloroacetamide Herbicides
| Microorganism | Degraded Compound(s) | Key Findings |
|---|---|---|
| Paracoccus sp. FLY-8 | Alachlor, Acetochlor, Butachlor, etc. researchgate.netsigmaaldrich.com | Utilizes herbicides as a carbon source; degradation rate influenced by molecular structure. sigmaaldrich.com |
| Proteiniclasticum sediminis BAD-10T | Acetochlor, Alachlor, Butachlor, etc. researchgate.netnih.gov | Capable of anaerobic degradation and detoxification. nih.gov |
| Cupidesulfovibrio sp. SRB-5 | Acetochlor, Alachlor, Butachlor, etc. acs.org | Sulfate-reducing bacterium with a novel anaerobic degradation pathway. acs.org |
| Bacillus cereus DC-1 | Butachlor mdpi.com | Demonstrates rapid degradation of butachlor. mdpi.com |
Abiotic Transformation Processes in Environmental Compartments
In addition to microbial activity, abiotic processes can also contribute to the transformation of chloroacetamide herbicides in the environment. These chemical reactions are influenced by environmental factors such as pH, sunlight, and the presence of other chemical species.
Chemical hydrolysis can be an important degradation pathway for chloroacetamide herbicides, particularly under acidic or alkaline conditions. nih.govresearchgate.net Base-catalyzed hydrolysis often proceeds through a nucleophilic substitution reaction, where the chlorine atom is replaced by a hydroxyl group. nih.govresearchgate.net Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether groups within the molecule. nih.govresearchgate.net The rate and mechanism of hydrolysis are highly dependent on the specific chemical structure of the chloroacetamide compound. nih.govresearchgate.net
Photodegradation, or the breakdown of compounds by sunlight, is another significant abiotic process. While direct photolysis of some chloroacetamide herbicides may be slow, the presence of natural photosensitizers in surface waters, such as nitrate (B79036) and fulvic acids, can accelerate their degradation through indirect photochemical reactions. nih.govresearchgate.net These reactions often involve the generation of highly reactive species like hydroxyl radicals, which can oxidize the herbicide molecules. nih.govresearchgate.net
Evaluation of Physicochemical Treatment Technologies for Environmental Abatement
The removal of chloroacetamide herbicides from aqueous environments is a significant challenge, as conventional water treatment processes like coagulation, filtration, and chlorination are often ineffective. mdpi.comresearchgate.net Research has consequently focused on Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants. gnest.orgenviolet.com
Several AOPs have been evaluated for their efficacy in degrading chloroacetamide herbicides such as alachlor, acetochlor, and metolachlor (B1676510). These technologies include ozonation, Fenton and photo-Fenton processes, and heterogeneous photocatalysis. acs.orgnih.gov
Ozonation: Treatment with ozone (O₃) can effectively transform parent chloroacetamide compounds. researchgate.net However, it often does not achieve complete mineralization, meaning the organic molecule is not entirely converted to CO₂, water, and mineral acids. researchgate.netnih.gov The combination of ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV) can enhance degradation rates by promoting the generation of hydroxyl radicals. gnest.orgnih.gov
Fenton and Photo-Fenton Processes: Anodic Fenton Treatment (AFT), an electrochemical variation of the Fenton reaction, has been shown to rapidly and completely remove chloroacetanilide herbicides from aqueous solutions. acs.org This process generates hydroxyl radicals through the reaction of hydrogen peroxide with iron(II) ions. gnest.org While AFT effectively removes the parent compounds, it does not lead to complete mineralization, though it does increase the biodegradability of the solution. acs.org The combination of the Fenton process with UV light (photo-Fenton) can further accelerate the degradation of pollutants. nih.gov
Heterogeneous Photocatalysis: This process, often using titanium dioxide (TiO₂) as a photocatalyst under UV-A irradiation, is an efficient method for removing chloroacetanilide herbicides. mdpi.com Studies have demonstrated high removal efficiencies for alachlor, acetochlor, and metolachlor. mdpi.com A significant advantage of this technology is that the contaminant is strongly attracted to the catalyst's surface, allowing the degradation to continue even at very low concentrations. mdpi.com
UV-Activated Processes: Beyond UV/O₃, the activation of persulfate (S₂O₈²⁻) and peroxymonosulfate (B1194676) (HSO₅⁻) by UV light has been investigated for the degradation of alachlor. rsc.org These processes generate sulfate (B86663) radicals (SO₄•⁻) in addition to hydroxyl radicals, showing significant potential for herbicide degradation. The effectiveness of these treatments is often dependent on the pH of the water. rsc.org
| Treatment Technology | Target Compound(s) | Key Findings | Removal Efficiency |
|---|---|---|---|
| Heterogeneous Photocatalysis (TiO₂/UV-A) | Alachlor, Acetochlor, Metolachlor | Efficient removal of parent compounds from aqueous solution. mdpi.com | Up to 97.5% (Alachlor), 93.1% (Acetochlor), 98.2% (Metolachlor). mdpi.com |
| Anodic Fenton Treatment (AFT) | Acetochlor, Alachlor, Butachlor, Metolachlor, Propachlor | Rapid and complete removal of parent compounds; increases biodegradability but does not achieve full mineralization. acs.org | Parent compounds completely removed. acs.org |
| Ozonation (O₃) | Alachlor, Metolachlor | Effective at degrading the parent herbicides but does not result in complete mineralization. researchgate.net | High transformation of parent compounds. researchgate.net |
| UV-Activated Persulfate (UV/S₂O₈²⁻) | Alachlor | Highly effective, particularly under acidic conditions (pH 5). rsc.org | High degradation efficacy. rsc.org |
| Photo-Fenton with Ozonation | Chloroacetic acids | Demonstrated the fastest degradation rates among several tested AOPs. nih.gov | High degradation and mineralization observed. nih.gov |
Characterization and Fate of Degradation Products and Intermediate Metabolites
Understanding the transformation of Chloroacetamide, N,N-bis(2-ethylhexyl)- requires examining the degradation pathways of its two primary structural components: the chloroacetamide group and the N,N-bis(2-ethylhexyl) group.
For the chloroacetamide core, research on herbicides like acetochlor, alachlor, and metolachlor shows that degradation often begins with the cleavage of the carbon-chlorine (C-Cl) bond. dtu.dk UV-based treatments, for instance, typically lead to dechlorination, followed by mono- or multi-hydroxylation and cyclization reactions. dtu.dk Ozonation, in contrast, may proceed without the removal of the chlorine atom, leading primarily to carboxylation products. dtu.dk Acid- and base-catalyzed hydrolysis can also occur, proceeding via nucleophilic substitution of the chloride with a hydroxide (B78521) group or through cleavage of the amide and ether groups. nih.govresearchgate.net
For the N,N-bis(2-ethylhexyl) moiety, studies on the plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP) provide insight. The biodegradation of DEHP in sewers and wastewater treatment plants has been shown to yield metabolites such as 2-ethylhexanol, 2-ethylhexanal, and 2-ethylhexanoic acid. nih.gov Under methanogenic (anaerobic) conditions, 2-ethylhexanol can be further degraded via 2-ethylhexanoic acid to methane. nih.gov
Therefore, the degradation of Chloroacetamide, N,N-bis(2-ethylhexyl)- would likely produce a complex mixture of intermediates. Initial transformation could involve dechlorination and hydroxylation of the acetamide (B32628) portion, alongside or followed by the breakdown of the ethylhexyl chains.
| Structural Moiety | Related Compound(s) | Common Degradation Pathways | Potential Intermediate Metabolites |
|---|---|---|---|
| Chloroacetamide | Alachlor, Acetochlor, Metolachlor | UV Photolysis: Dechlorination, hydroxylation, cyclization. dtu.dk | Dechlorinated-hydroxylated derivatives, bicyclic products. dtu.dk |
| Hydrolysis: Nucleophilic substitution, amide/ether cleavage. nih.gov | Hydroxy-substituted derivatives, secondary anilines. nih.gov | ||
| bis(2-ethylhexyl) | bis(2-ethylhexyl) phthalate (DEHP) | Aerobic Biodegradation: Hydrolysis of ester linkage. nih.gov | 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid. nih.gov |
| Anaerobic Biodegradation: Further breakdown of hydrolysis products. nih.gov | 2-ethylhexanoic acid, methane. nih.gov |
A crucial aspect of degradation is the potential toxicity of the resulting products. Studies on chloroacetamide herbicides have shown that UV treatment can generate transformation products that are as toxic, or in some cases more toxic, than the parent compound. dtu.dk Similarly, while AOPs can remove parent pharmaceuticals, they may create numerous transformation products whose persistence and toxicity require further assessment. nih.gov
Research into Bioremediation and Advanced Environmental Management Strategies
Bioremediation presents a potentially sustainable and cost-effective strategy for managing environments contaminated with chloroacetamide herbicides. This approach utilizes microorganisms to break down pollutants into less harmful substances. frontiersin.org Biodegradation is considered the most significant factor in the environmental fate of these herbicides, more so than chemical hydrolysis or photo-oxidation. acs.org
Several bacterial strains capable of degrading chloroacetamide herbicides have been isolated and characterized. For example:
Paracoccus sp. strain FLY-8: This strain can utilize six different chloroacetamide herbicides (alachlor, acetochlor, propisochlor, butachlor, pretilachlor, and metolachlor) as a carbon source for growth. acs.orgresearchgate.net The degradation pathway for butachlor by this strain involves C-dealkylation, N-dealkylation, and eventual cleavage of the aromatic ring. researchgate.net
Proteiniclasticum sediminis strain BAD-10T: This novel anaerobic bacterium can also degrade a range of chloroacetamide herbicides. nih.gov Its degradation of acetochlor was found to be a detoxification process, as the resulting metabolites showed significantly lower toxicity to various organisms. nih.gov
The molecular structure of the herbicide significantly influences its biodegradability. Research has shown that the length and type of the alkoxyalkyl substituent on the amide nitrogen are critical factors; longer or more complex side chains, such as an alkoxyethyl group compared to an alkoxymethyl group, can reduce degradation efficiency due to steric hindrance. acs.orgresearchgate.netnih.gov
| Microorganism | Target Herbicides | Degradation Conditions | Key Findings |
|---|---|---|---|
| Paracoccus sp. FLY-8 | Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor | Aerobic | Degraded 98.7% of 100 mg/L alachlor in 5 days. Degradation rate is influenced by the structure of the N-alkoxyalkyl substituent. researchgate.net |
| Proteiniclasticum sediminis BAD-10T | Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor | Anaerobic | Degradation follows pseudo-first-order kinetics. Shorter N-alkoxyalkyl groups lead to higher degradation rates. Process results in detoxification. nih.gov |
| Mixed Bacterial Culture (Brevibacterium, Rhodococcus, Bacillus) | bis(2-ethylhexyl)phthalate (DEHP) | Aerobic (Soil Slurry) | Effective degradation in soil slurry sequencing batch reactors. researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and identification of Chloroacetamide, N,N-bis(2-ethylhexyl)-. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the synthesis of N-substituted chloroacetamides and assessing their purity.
For N-substituted 2-chloroacetamide (B119443) derivatives, the proton (¹H) NMR spectra typically exhibit characteristic signals that correspond to the different types of protons in the molecule. For instance, the methylene (B1212753) protons of the chloroacetyl group (–CH₂Cl) are expected to appear as a distinct singlet. The signals for the N-alkyl or N-aryl substituents will have chemical shifts and splitting patterns that are indicative of their specific chemical environment. The integration of these signals provides a quantitative measure of the relative number of protons, which is essential for structural verification.
Similarly, carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a separate signal, and its chemical shift is dependent on its hybridization and the electronegativity of the neighboring atoms. The carbonyl carbon of the amide group, for example, typically resonates at a characteristic downfield position. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be further employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. The sharpness and singularity of the peaks in both ¹H and ¹³C NMR spectra are also reliable indicators of the sample's purity.
Table 1: Expected ¹H and ¹³C NMR Data for Chloroacetamide, N,N-bis(2-ethylhexyl)- This table is generated based on typical chemical shift values for similar functional groups and should be considered illustrative.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl group) | 0.8 - 1.0 | 10 - 15 |
| CH₂ (ethyl group) | 1.2 - 1.7 | 20 - 30 |
| CH (ethylhexyl) | 1.5 - 1.8 | 35 - 45 |
| N-CH₂ | 3.1 - 3.4 | 45 - 55 |
| COCH₂Cl | 4.0 - 4.3 | 40 - 45 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Chloroacetamide, N,N-bis(2-ethylhexyl)- is expected to show characteristic absorption bands corresponding to its amide and chloroalkyl moieties. The most prominent of these is the strong absorption band for the carbonyl (C=O) stretching vibration of the tertiary amide, which typically appears in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide group is also observable, usually in the region of 1200-1400 cm⁻¹. Furthermore, the presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations from the two ethylhexyl groups would be visible as sharp peaks around 2850-3000 cm⁻¹. The collective pattern of these absorption bands provides a unique spectral fingerprint for the compound, confirming the presence of its key functional groups.
Table 2: Characteristic Infrared Absorption Bands for Chloroacetamide, N,N-bis(2-ethylhexyl)- This table presents expected absorption ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | 1630 - 1680 |
| C-N (Amide) | Stretch | 1200 - 1400 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS, LC-MS/MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Chloroacetamide, N,N-bis(2-ethylhexyl)-, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly applicable.
In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the Chloroacetamide, N,N-bis(2-ethylhexyl)- molecule. The isotopic pattern of this peak, particularly the presence of the M+2 peak due to the chlorine-37 isotope, would provide strong evidence for the presence of a chlorine atom in the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula of the compound with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N,N-disubstituted chloroacetamides include the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the chloroacetyl group. The fragmentation of the N,N-bis(2-ethylhexyl) side chains would also produce a series of characteristic ions. The analysis of these fragments allows for the confirmation of the compound's structure. For instance, in the study of other N-substituted chloroacetamides, GC-MS has been effectively used for their characterization.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of Chloroacetamide, N,N-bis(2-ethylhexyl)- from complex mixtures. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte.
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like many chloroacetamides. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information about the concentration of the analyte. For more definitive identification, coupling GC with a mass spectrometer (GC-MS) is the method of choice. This combination allows for the separation of the compound from a mixture followed by its mass analysis, providing both retention time and mass spectral data for unambiguous identification. While GC-MS is a powerful tool, it's important to note that high temperatures in the injector and column can sometimes lead to the degradation of thermally labile compounds.
For non-volatile or thermally sensitive compounds, liquid chromatography (LC) is the preferred method. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer high resolution and sensitivity for the separation of chloroacetamides from various matrices. These techniques are often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).
LC-MS/MS, in particular, has become a standard method for the trace analysis of chloroacetamide herbicides and their metabolites in environmental samples. This technique offers excellent sensitivity and selectivity, allowing for the detection and quantification of target compounds at very low concentrations. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix. For example, EPA Method 535 outlines an LC-MS/MS procedure for the analysis of chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water. Although this method does not specifically list Chloroacetamide, N,N-bis(2-ethylhexyl)-, the principles and techniques described are directly applicable to its analysis in aqueous samples.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Chloroacetamide, N,N-bis(2-ethylhexyl)- |
| Acetochlor (B104951) |
| Alachlor (B1666766) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool in synthetic chemistry for qualitatively monitoring the progress of chemical reactions and for the preliminary separation of compounds from a mixture. Its application in research involving Chloroacetamide, N,N-bis(2-ethylhexyl)- allows chemists to quickly assess the consumption of reactants and the formation of the desired product.
Reaction Monitoring: To monitor a reaction producing Chloroacetamide, N,N-bis(2-ethylhexyl)-, a small aliquot of the reaction mixture is taken at various time intervals. youtube.com This sample is spotted onto a TLC plate alongside reference spots of the starting materials (e.g., bis(2-ethylhexyl)amine (B85733) and chloroacetyl chloride) and, if available, a pure sample of the Chloroacetamide, N,N-bis(2-ethylhexyl)- product. The plate is then developed in a suitable solvent system, typically a mixture of nonpolar and polar solvents, which is chosen to achieve good separation between the components.
The progress of the reaction is visualized by observing the changes in the spots. youtube.com As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while the spot corresponding to the Chloroacetamide, N,N-bis(2-ethylhexyl)- product will appear and intensify. youtube.com The reaction is considered complete when the starting material spots are no longer visible. youtube.com The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a specific solvent system and helps in identifying the components.
Table 1: Illustrative TLC Monitoring of a Synthesis Reaction
| Time Point | Reactant A (Rf = 0.85) Spot Intensity | Product (Chloroacetamide, N,N-bis(2-ethylhexyl)-) (Rf = 0.50) Spot Intensity | Notes |
|---|---|---|---|
| t = 0 min | +++ | - | Reaction initiated. Only reactant is present. |
| t = 30 min | ++ | + | Product spot begins to appear. Reactant is being consumed. |
| t = 60 min | + | ++ | Product spot intensity is greater than reactant spot intensity. |
| t = 120 min | - | +++ | Reactant spot has disappeared. Reaction is complete. |
This interactive table demonstrates the qualitative changes observed on a TLC plate over time. The Rf values are hypothetical and depend on the specific stationary and mobile phases used.
Preliminary Separation: TLC is also crucial for developing separation protocols. By testing various solvent systems (mobile phases), a researcher can identify the optimal conditions for separating Chloroacetamide, N,N-bis(2-ethylhexyl)- from byproducts or unreacted starting materials. This information is directly transferable to larger-scale purification techniques like column chromatography. Fractions collected from the column can be quickly analyzed by TLC to determine which ones contain the pure product. researchgate.net
Electrophoretic Techniques (e.g., Capillary Electrophoresis, Micellar Electrokinetic Chromatography) for High-Resolution Separations
For high-resolution separations and quantitative analysis, electrophoretic techniques offer significant advantages, including high efficiency, short analysis times, and low consumption of reagents. scispace.com
Capillary Electrophoresis (CE): Standard Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio. nih.gov However, Chloroacetamide, N,N-bis(2-ethylhexyl)- is a neutral molecule and therefore cannot be separated by CZE alone, as it will migrate with the electroosmotic flow (EOF) without resolution from other neutral species. scispace.com
Micellar Electrokinetic Chromatography (MEKC): To overcome this limitation, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is employed. longdom.org MEKC is a powerful technique for the separation of both neutral and charged analytes. ijpsonline.com The principle involves adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.comlongdom.org These surfactant molecules form aggregates called micelles, which have a charged surface and a hydrophobic core, creating a pseudo-stationary phase. ijpsonline.com
The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudo-stationary phase). nih.gov While all components are swept towards the detector by the strong EOF, the negatively charged SDS micelles are electrophoretically attracted towards the anode (the injection end), effectively slowing their migration compared to the bulk flow. scispace.com Neutral analytes like Chloroacetamide, N,N-bis(2-ethylhexyl)-, being hydrophobic, will partition into the hydrophobic core of the micelles. The stronger the interaction, the more time the analyte spends in the slower-moving micelle, resulting in a longer migration time. longdom.org This differential partitioning allows for the high-resolution separation of various neutral compounds. ijpsonline.com
Method development for MEKC involves optimizing several parameters to achieve the desired selectivity and resolution.
Table 2: Key Parameters for MEKC Method Optimization
| Parameter | Description | Effect on Separation |
|---|---|---|
| Surfactant Type & Concentration | Anionic (e.g., SDS), cationic, or neutral surfactants are used above their CMC. | Affects the charge and hydrophobicity of the micelle, influencing analyte partitioning and selectivity. Concentration impacts the phase ratio. |
| Buffer pH and Concentration | The pH of the background electrolyte. | Controls the EOF. Higher pH increases EOF, reducing analysis time but potentially decreasing resolution. |
| Applied Voltage | The electric field strength across the capillary. | Higher voltage increases EOF and electrophoretic velocity, leading to faster separations but can cause Joule heating. |
| Organic Modifier | Solvents like methanol (B129727) or acetonitrile (B52724) added to the buffer. | Modifies the polarity of the aqueous phase and can alter the partitioning of highly hydrophobic analytes, improving peak shape and resolution. |
| Temperature | The temperature of the capillary. | Affects buffer viscosity, EOF, and partitioning equilibria. Controlled temperature is crucial for reproducibility. |
This interactive table outlines the critical parameters that can be adjusted to optimize the separation of neutral compounds like Chloroacetamide, N,N-bis(2-ethylhexyl)- using MEKC.
Optimization of Sample Preparation and Extraction Protocols for Diverse Research Matrices
Effective sample preparation is a critical step to ensure accurate and reliable quantification of Chloroacetamide, N,N-bis(2-ethylhexyl)- from complex research matrices such as environmental samples (water, soil) or biological fluids. The goal is to isolate the analyte from interfering substances, concentrate it, and present it in a solvent compatible with the analytical instrument.
Given the nonpolar nature of Chloroacetamide, N,N-bis(2-ethylhexyl)- due to its long alkyl chains, extraction protocols are typically based on liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The optimization of these methods is essential to maximize recovery and minimize matrix effects.
Liquid-Liquid Extraction (LLE): In LLE, an aqueous sample is extracted with a water-immiscible organic solvent in which Chloroacetamide, N,N-bis(2-ethylhexyl)- is highly soluble (e.g., hexane, dichloromethane, or ethyl acetate). Optimization involves adjusting parameters such as the solvent-to-sample volume ratio, extraction time, and the pH of the aqueous phase to ensure the analyte is in its neutral form.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that uses a solid sorbent packed in a cartridge to retain the analyte. For a nonpolar compound like Chloroacetamide, N,N-bis(2-ethylhexyl)-, a reverse-phase sorbent (e.g., C18 or polymeric) is typically used. The process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of organic solvent.
The optimization of an SPE protocol is a multi-parameter process, often approached using a systematic methodology to achieve the highest possible analyte recovery.
Table 3: Example of a Systematic Approach to SPE Method Optimization for Chloroacetamide, N,N-bis(2-ethylhexyl)-
| Parameter | Variables Tested | Goal |
|---|---|---|
| Sorbent Selection | C8, C18, Phenyl, Polymeric (e.g., HLB) | Determine the sorbent with the strongest retention for the analyte. |
| Sample pH | 3, 7, 9 | Ensure the analyte is neutral for optimal retention on a reverse-phase sorbent. |
| Wash Solvent | 5% Methanol, 10% Methanol, 20% Methanol in water | Remove polar interferences without prematurely eluting the analyte. |
| Elution Solvent | Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane | Find the solvent that provides complete and rapid elution of the analyte from the sorbent. |
| Elution Volume | 1 mL, 2 mL, 5 mL | Use the minimum volume necessary for complete recovery to maximize concentration. |
This interactive table presents a framework for optimizing an SPE protocol. Each parameter is varied systematically while others are held constant to determine the conditions that yield the maximum recovery of the target analyte.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For chloroacetamide derivatives, these calculations provide insights into molecular geometry, electronic distribution, and vibrational frequencies.
For instance, studies on compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have utilized DFT with the 6-311++G(d,p) basis set to determine their structural and thermodynamic characteristics. nih.gov Such calculations can predict key electronic properties that govern the reactivity of Chloroacetamide, N,N-bis(2-ethylhexyl)-. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, these computational methods are invaluable for predicting spectroscopic properties. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to provide a comprehensive understanding of the molecule's vibrational modes. nih.gov
Table 1: Representative Calculated Electronic Properties of Analogous Chloroacetamide Compounds
| Compound | Method/Basis Set | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N-methyldichloroacetamide | B3LYP/6-311++G(d,p) | 3.15 | -7.89 | -0.45 | 7.44 |
| 2,2-dichloro-N-cyclohexyl-N-methyl-acetamide | B3LYP/cc-pVDZ | 3.28 | -7.65 | -0.52 | 7.13 |
Note: The data presented in this table is for analogous compounds and is intended to be representative of the types of properties calculated for chloroacetamide derivatives. Specific values for Chloroacetamide, N,N-bis(2-ethylhexyl)- would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like Chloroacetamide, N,N-bis(2-ethylhexyl)-, which possesses long, flexible alkyl chains. These simulations model the movement of atoms and molecules over time, providing insights into the preferred shapes (conformers) a molecule can adopt and the energetic barriers between them.
For example, theoretical calculations on 2,2-dichloro-N-cyclohexyl-N-methyl-acetamide have shown that different rotational isomers (conformers) can exist, with their stability being influenced by the surrounding solvent environment. Such studies are crucial for understanding how the molecule might behave in different media, such as in biological systems or the environment.
In the context of ligand-receptor interactions, MD simulations can be used to model how a molecule like Chloroacetamide, N,N-bis(2-ethylhexyl)- might bind to a biological target, such as an enzyme or receptor. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a dynamic view of the binding process. This information is vital for the rational design of new molecules with specific biological activities.
Reaction Mechanism Predictions and Transition State Analysis using Computational Models
Computational models are instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that are difficult to observe experimentally. For chloroacetamides, which are known to be reactive, these studies can elucidate mechanisms of degradation, metabolism, or their mode of action.
A computational study on the reaction of chloroacetanilide herbicides with a sulfur nucleophile explored several possible reaction mechanisms, including bimolecular nucleophilic substitution (SN2) and mechanisms involving assistance from neighboring oxygen or nitrogen atoms. nih.gov By calculating the energy profiles for these different pathways, researchers can determine the most energetically favorable route.
Transition state analysis provides information about the geometry and energy of the transition state, which is crucial for understanding the kinetics of a reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For Chloroacetamide, N,N-bis(2-ethylhexyl)-, such studies could predict its reactivity with various biological nucleophiles or its degradation pathways in the environment.
In Silico Design and Optimization of Novel Chloroacetamide Derivatives for Specific Applications
The principles of computational chemistry are widely applied in the in silico design and optimization of new molecules with desired properties. For chloroacetamide derivatives, which have applications as herbicides, this often involves pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. researcher.life For chloroacetamide herbicides, a pharmacophore model might include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the N-alkyl groups), and a reactive center (the chloromethyl group). researcher.liferesearchgate.net This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential herbicides. researcher.liferesearchgate.net
Once a lead compound is identified, it can be computationally modified to optimize its properties, such as increasing its potency, improving its selectivity, or reducing its environmental impact.
Table 2: Common Pharmacophore Features for Chloroacetamide Herbicides
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen of the amide group. |
| Hydrophobic Group (HYD) | The N-alkyl or N-aryl substituents. |
| Ring Aromatic (RA) | An aromatic ring, if present in the N-substituent. |
| Reactive Site | The electrophilic carbon of the chloromethyl group. |
Note: This table represents a generalized pharmacophore model for chloroacetamide herbicides based on published studies. researcher.liferesearchgate.net
Development of Predictive Models for Environmental Transport and Transformation
Computational models are essential for predicting the environmental fate of chemicals, including their transport through soil and water and their transformation into other compounds. For the chloroacetamide class of herbicides, Quantitative Structure-Activity Relationship (QSAR) models are often developed to predict properties like soil sorption, biodegradability, and toxicity to non-target organisms. mdpi.com
These models use calculated molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) to establish a mathematical relationship with an experimentally determined endpoint. For example, a QSAR model might predict the soil organic carbon-water (B12546825) partitioning coefficient (Koc) of a chloroacetamide based on its molecular structure. A higher Koc value would suggest that the compound is more likely to bind to soil particles and be less mobile in the environment.
Predictive models can also be used to forecast the likely transformation products of a compound in the environment. By understanding the common degradation pathways for chloroacetamides, such as dechlorination and N-dealkylation, computational models can help to identify potential metabolites of Chloroacetamide, N,N-bis(2-ethylhexyl)- and assess their potential environmental impact. nih.gov
Q & A
Q. What are the established synthetic routes for Chloroacetamide, N,N-bis(2-ethylhexyl)-, and how can reaction purity be optimized?
The synthesis typically involves amidation reactions using chloroacetyl chloride and 2-ethylhexylamine derivatives. For example, refluxing chloroacetyl chloride with the amine in triethylamine under inert conditions for 4–6 hours yields the product. Purification methods include thin-layer chromatography (TLC) for reaction monitoring and recrystallization using solvents like pet-ether to isolate high-purity crystals . Optimization involves adjusting molar ratios, reaction time, and catalyst selection (e.g., Lewis acids like FeCl₃ or Bronsted acids) to enhance yield and reduce byproducts .
Q. How can researchers confirm the molecular structure and purity of Chloroacetamide, N,N-bis(2-ethylhexyl)-?
Structural confirmation relies on spectroscopic techniques:
- Mass Spectrometry (MS): NIST-standardized electron ionization (EI) mass spectra provide molecular ion peaks (e.g., m/z 386.8 for C₁₈H₃₄Cl₃NO) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm for 2-ethylhexyl groups) and acetamide protons (δ 3.2–3.4 ppm for N–CH₂) .
- Liquid Chromatography–Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities via retention time and ion fragmentation .
Q. What safety protocols are critical when handling Chloroacetamide derivatives in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
- Ventilation: Conduct reactions in fume hoods due to volatile intermediates (e.g., chloroacetyl chloride).
- Waste Disposal: Neutralize acidic byproducts before disposal and adhere to hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data for Chloroacetamide herbicides across species?
Comparative metabolism studies in human and rat liver microsomes can identify species-specific enzymatic activity. For example, cytochrome P450 (CYP) isoforms may metabolize chloroacetamides differently, leading to variable toxic metabolites. Use isotope-labeled substrates and LC-MS/MS to track metabolic intermediates and quantify pathway divergence .
Q. What methodologies optimize Chloroacetamide, N,N-bis(2-ethylhexyl)-, as a co-extractant in lithium ion recovery from brine?
In solvent extraction systems, combine the compound with FeCl₃ as a co-extractant. Experimental design should focus on:
Q. How can computational modeling predict the environmental persistence of Chloroacetamide derivatives?
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Key parameters include:
- Octanol-Water Partition Coefficient (Log Kow): High Log Kow (>4) suggests bioaccumulation potential.
- Hydrolysis Rate Constants: Assess pH-dependent degradation using accelerated stability testing .
Q. What catalytic strategies improve the synthesis of Chloroacetamide-based heterocycles?
Screening Lewis (e.g., ZnCl₂) and Bronsted (e.g., H₂SO₄) acids in C-amidoalkylation reactions enhances reactivity. For example, toluene reactions with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide yield heterocyclic precursors. Monitor reaction progress via TLC and optimize catalyst loading (5–10 mol%) to minimize side products .
Q. How do regulatory frameworks impact the use of Chloroacetamide derivatives in food-contact materials?
Compliance with EU Regulation 2023/1442 requires:
- Migration Testing: Assess leaching into food simulants (e.g., 10% ethanol) under standardized conditions.
- Toxicological Thresholds: Ensure derivatives like N,N-bis(2-hydroxyethyl)stearylamine meet limits for non-detectable genotoxicity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
